Product packaging for 1-Methyl-1,7-diazaspiro[4.4]nonane(Cat. No.:CAS No. 1158749-77-9)

1-Methyl-1,7-diazaspiro[4.4]nonane

Cat. No.: B3026853
CAS No.: 1158749-77-9
M. Wt: 140.23
InChI Key: ADMXMXNXEITSAX-UHFFFAOYSA-N
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Description

The field of medicinal chemistry is in a constant search for novel molecular architectures that can provide improved therapeutic profiles. Among these, spirocyclic compounds—molecules containing two rings connected by a single common atom—have emerged as a particularly promising class. The compound 1-Methyl-1,7-diazaspiro[4.4]nonane represents a specific example within this class, built upon the foundational 1,7-diazaspiro[4.4]nonane core.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B3026853 1-Methyl-1,7-diazaspiro[4.4]nonane CAS No. 1158749-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1,7-diazaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-6-2-3-8(10)4-5-9-7-8/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMXMXNXEITSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC12CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681039
Record name 1-Methyl-1,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158749-77-9
Record name 1-Methyl-1,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Methyl 1,7 Diazaspiro 4.4 Nonane and Its Derivatives

Classical and Contemporary Approaches to the 1,7-Diazaspiro[4.4]nonane Core

The construction of the 1,7-diazaspiro[4.4]nonane framework has been achieved through various classical and contemporary synthetic routes. These methods often involve the sequential formation of the two heterocyclic rings around a central spiro-carbon atom.

Multi-Step Cyclization Strategies for Spiro Framework Construction

Multi-step sequences are a common approach to building the 1,7-diazaspiro[4.4]nonane core, allowing for controlled construction of the bicyclic system. researchgate.net

Spiroheterocyclization reactions offer a direct route to the 1,7-diazaspiro[4.4]nonane skeleton. One such strategy involves the intramolecular 1,3-dipolar cycloaddition of nitrones. For instance, the synthesis of 1-azaspiro[4.4]nonan-1-oxyls has been achieved by introducing a pent-4-enyl group to 5,5-dialkyl-1-pyrroline N-oxides, followed by intramolecular cycloaddition and subsequent isoxazolidine (B1194047) ring opening. nih.gov Another approach is the domino radical bicyclization, which has been used to synthesize 1-azaspiro[4.4]nonane derivatives. nih.gov This method involves the formation and capture of alkoxyaminyl radicals, starting from O-benzyl oxime ethers. nih.gov

The synthesis of the 1,7-diazaspiro[4.4]nonane core can be achieved by starting with a pre-formed, functionalized pyrrolidine (B122466) ring. A subsequent cyclization reaction then forms the second nitrogen-containing ring. A common precursor is tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate. nih.govepa.gov The synthesis of functionalized pyrrole (B145914) derivatives can also be achieved through diverse cyclization reactions of azomethine ylides with olefins. nih.gov

Reductive amination is a powerful tool for forming the carbon-nitrogen bonds necessary for constructing the 1,7-diazaspiro[4.4]nonane system. masterorganicchemistry.comyoutube.com This method typically involves the reaction of an amine with a ketone or aldehyde to form an imine, which is then reduced to the corresponding amine. youtube.com This reaction can be performed sequentially to introduce different substituents. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce the imine in the presence of the carbonyl starting material. youtube.comyoutube.com Intramolecular reductive amination can also be employed to form the second ring of the spirocyclic system. masterorganicchemistry.com

One-Pot Synthetic Procedures for Enhanced Efficiency

To improve synthetic efficiency, one-pot procedures that combine multiple reaction steps without isolating intermediates have been developed. These methods are highly desirable as they reduce reaction time, solvent usage, and purification steps. An example is the synthesis of diketopiperazines, which can be achieved through a one-pot, multi-component reaction based on isocyanides. mdpi.com Such strategies can be adapted for the synthesis of related heterocyclic structures.

Advanced Stereoselective Synthesis of 1-Methyl-1,7-Diazaspiro[4.4]nonane Systems

The control of stereochemistry is crucial when synthesizing biologically active molecules. Advanced stereoselective methods aim to produce specific stereoisomers of this compound and its derivatives. Stereoselective synthesis can be achieved through various techniques, including the use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool. The principles of stereoselective synthesis involve controlling the formation of new stereocenters during a reaction. youtube.com For instance, in cyclization reactions, the stereochemistry of the starting materials can direct the formation of a particular diastereomer.

Diastereoselective and Enantioselective Methodologies

The creation of specific stereoisomers is crucial in the synthesis of biologically active compounds. For spirocyclic systems, controlling the stereochemistry at the spiro-center and any other chiral centers is a significant challenge. Diastereoselective and enantioselective methods aim to produce a single diastereomer or enantiomer, respectively, in high yield.

One powerful approach for constructing chiral spiro-compounds is the 1,3-dipolar cycloaddition of azomethine ylides. This method allows for the generation of multiple stereocenters in a single step. The stereoselectivity of these reactions can be controlled by using chiral metal-ligand complexes, which act as catalysts to induce enantioselectivity. nih.gov The geometry of the azomethine ylide and the way it approaches the dipolarophile are key factors in determining the stereochemical outcome. frontiersin.org

Chiral Resolution Techniques for Enantiomeric Purity

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques are employed to separate them. wikipedia.org This is essential for obtaining enantiomerically pure compounds, as often only one enantiomer possesses the desired biological activity, while the other may be inactive or even harmful. drpress.org

Common methods for chiral resolution include:

Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgchiralpedia.com These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.orgchiralpedia.com After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.comnumberanalytics.com High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are common chromatographic methods used for chiral resolution. numberanalytics.com

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. numberanalytics.com

Resolution TechniquePrincipleKey Features
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities. wikipedia.orgchiralpedia.comWidely used, particularly for large-scale separations. chiralpedia.com
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase. chiralpedia.comnumberanalytics.comApplicable to a wide range of compounds; includes HPLC, GC, and SFC. numberanalytics.com
Enzymatic Resolution Selective reaction of an enzyme with one enantiomer. numberanalytics.comHighly selective; operates under mild conditions.

Catalytic and Photochemical Strategies in Spiro-Annulation

Modern synthetic chemistry increasingly relies on catalytic and photochemical methods to construct complex molecules like spirocycles. These strategies often offer milder reaction conditions, higher efficiency, and greater selectivity compared to traditional methods. mdpi.com

Photoredox catalysis, for instance, can be used to initiate dearomative annulation cascades to form spirocyclic frameworks. nih.gov This approach involves the generation of radical intermediates that undergo cyclization to build the spiro-ring system. nih.gov

Transition Metal-Catalyzed Transformations

Transition metal catalysts play a pivotal role in the formation of spirocycles. These catalysts can facilitate a variety of bond-forming reactions with high chemo-, regio-, and stereoselectivity.

Buchwald-Hartwig Amination in Diazaspirocycle Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing aryl amines and can be adapted for the intramolecular cyclization to form nitrogen-containing heterocycles, including diazaspirocycles. wikipedia.orgnumberanalytics.com The reaction typically involves an aryl halide and an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.org The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and scope. wikipedia.org

The general catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. nih.gov

Intramolecular Hydroamination Reactions

Intramolecular hydroamination is another important transition metal-catalyzed reaction for the synthesis of nitrogen-containing heterocycles. This reaction involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule. While there is extensive literature on the synthesis of 1-azaspiro[4.4]nonane derivatives through various methods, including tandem intramolecular hydroamination/semipinacol rearrangement, the direct application to 1,7-diazaspiro[4.4]nonane systems is an area of ongoing research. nih.gov

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing a convergent and often stereocontrolled route to cyclic compounds. wikipedia.orgyoutube.com

Visible-Light-Driven Photocatalysis for N-Heterospirocycle Assembly

Visible-light-driven photocatalysis has emerged as a powerful and sustainable tool for the construction of complex organic molecules, including N-heterospirocycles. nih.govnih.gov This approach utilizes the energy of visible light to initiate chemical transformations, often under mild reaction conditions, offering an alternative to traditional thermal methods.

A notable strategy involves the photocatalytic generation of nitrogen-centered radicals, which can then participate in cyclization reactions to form spirocyclic structures. For instance, the assembly of β-spirocyclic pyrrolidines has been achieved from N-allylsulfonamides and alkenes using this method. nih.gov This process demonstrates the potential for constructing diverse β-spirocyclic pyrrolidines, including derivatives of existing drugs, with moderate to excellent yields. nih.gov

Another general strategy employs a highly reducing iridium photocatalyst to construct C(sp³)-rich N-heterospirocycles from simple starting materials like aliphatic ketones, aldehydes, and alkene-containing secondary amines. nih.gov This method provides access to complex spirocycles with structural features relevant to fragment-based drug discovery. nih.gov The use of visible light allows for the generation of reactive intermediates that can engage in multicomponent reactions, leading to the efficient assembly of densely functionalized indole (B1671886) and other heterocyclic systems. nih.gov

The key advantages of visible-light photocatalysis in this context include its broad substrate scope, good functional group tolerance, and the ability to perform reactions under mild conditions. nih.govnih.gov Furthermore, these methods often align with the principles of green chemistry by reducing energy consumption and enabling the use of more environmentally benign reagents.

Optimization and Scale-Up Considerations in Synthesis

The transition from laboratory-scale synthesis to larger-scale production of this compound and its derivatives necessitates careful optimization of reaction conditions and consideration of scalable technologies.

Process Intensification Techniques (e.g., Microwave Irradiation, Flow Chemistry)

Process intensification techniques are crucial for improving the efficiency, safety, and scalability of chemical syntheses. Microwave-assisted synthesis and flow chemistry are two prominent examples that have been successfully applied to the synthesis of heterocyclic compounds.

Microwave irradiation has been shown to significantly accelerate reaction rates, improve yields, and enhance product purities in the synthesis of spiro heterocycles. rsc.orgyoutube.com This technique can often overcome the limitations of conventional heating by providing rapid and uniform heating of the reaction mixture. youtube.com For example, microwave-assisted generation of azafulvenium and diazafulvenium methides has been used to synthesize pyrrole-annulated systems with reduced reaction times compared to conventional thermolysis. core.ac.uk The use of microwaves can lead to more efficient syntheses, as demonstrated in the preparation of various pyrazole (B372694) derivatives where reaction times were significantly shortened. researchgate.net

Flow chemistry , or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated, multi-step synthesis. nih.govdurham.ac.uk This technology is particularly well-suited for the scale-up of photocatalytic reactions, as demonstrated by the use of flow chemistry techniques in the synthesis of β-spirocyclic pyrrolidines. nih.gov Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and cleaner reaction profiles. mdpi.com The application of flow chemistry has been instrumental in the synthesis of a variety of heterocyclic compounds, including those relevant to natural product and medicinal chemistry. nih.govdurham.ac.ukuc.pt

Strategies for Yield and Reaction Efficiency Enhancement

A key aspect is the careful optimization of reaction conditions . This includes screening different solvents, bases, catalysts, and temperature profiles. For instance, in the synthesis of spiro-lactones, a systematic investigation of the base and temperature led to a substantial improvement in yield. acs.org The choice of solvent can also have a significant impact on the reaction outcome, as seen in the synthesis of complex spirocyclic aminals where THF was identified as the optimal solvent after screening several alternatives. acs.org

Finally, the development of catalyst-free reaction conditions where possible can simplify the process and reduce costs. An example is the synthesis of nitrogen-containing spiro heterocycles via a double Michael addition reaction in ethylene (B1197577) glycol at 100 °C, which proceeds in high yields without the need for a catalyst. rsc.org

Table 1: Comparison of Synthetic Methodologies for Heterocycle Synthesis

Methodology Key Advantages Representative Applications
Visible-Light Photocatalysis Mild reaction conditions, high functional group tolerance, access to reactive intermediates. nih.govnih.gov Synthesis of β-spirocyclic pyrrolidines, C(sp³)-rich N-heterospirocycles. nih.govnih.gov
Microwave Irradiation Rapid reaction rates, improved yields, enhanced product purity. rsc.orgyoutube.com Synthesis of pyrrole-annulated systems, pyrazole derivatives. core.ac.ukresearchgate.net

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, scalability, potential for automation. nih.govdurham.ac.uk | Scale-up of photocatalytic reactions, multi-step synthesis of heterocycles. nih.govnih.gov |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-vinylpyrrole
Tetrahydropyrazolo[1,5-c]pyrimidine-2,3-dicarboxylate
Pyrazolo[1,5-d] nih.govnih.govdurham.ac.uktriazine
N-vinylpyrazole
Spiro-lactones
Spirocyclic aminals
2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones

Structural Elucidation and Stereochemical Analysis of 1 Methyl 1,7 Diazaspiro 4.4 Nonane

Advanced Spectroscopic Characterization Methods

Advanced spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure and connectivity. For a compound like 1-Methyl-1,7-diazaspiro[4.4]nonane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy would be essential for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A detailed analysis of the ¹H and ¹³C NMR spectra would provide critical information about the chemical environment of each proton and carbon atom in this compound. This would allow for the assignment of specific signals to the methyl group, the methylene (B1212753) groups of the two rings, and the quaternary spiro-carbon.

Despite the importance of this technique, specific experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed scientific literature.

A hypothetical ¹³C NMR data table is presented below based on computational predictions, which are often used in the absence of experimental data.

Carbon AtomPredicted Chemical Shift (ppm)
Spiro-C~70-80
N-CH₃~40-50
Ring CH₂ (adjacent to N)~50-60
Ring CH₂~20-30

Mass Spectrometry in Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be able to confirm the molecular formula of this compound, which is C₈H₁₆N₂.

While predicted mass-to-charge ratios for various adducts of this compound can be found in chemical databases, actual experimental mass spectra are not published.

The table below shows predicted m/z values for common adducts of this compound.

AdductPredicted m/z
[M+H]⁺141.1386
[M+Na]⁺163.1205

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for C-H and C-N stretching and bending vibrations.

No experimental IR spectra for this compound have been found in the public domain.

Crystallographic Studies and Solid-State Structural Determination

Crystallographic studies, particularly X-ray diffraction, are the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, including its absolute and relative stereochemistry.

X-ray Diffraction for Absolute and Relative Configuration

Single-crystal X-ray diffraction analysis of this compound or a suitable crystalline derivative would provide definitive proof of its spirocyclic structure and the conformation of the two rings. Furthermore, for chiral isomers, it could be used to determine the absolute configuration.

A search of crystallographic databases reveals no published crystal structures for this compound.

Computational Crystal Structure Prediction

In the absence of experimental crystallographic data, computational methods can be used to predict the most likely crystal packing arrangements. These predictions are based on minimizing the lattice energy and can provide insights into the possible solid-state conformations of the molecule.

There are no specific studies in the literature that report on the computational crystal structure prediction of this compound.

Stereochemical Dynamics and Conformational Properties of this compound

The stereochemistry of spirocyclic compounds, including this compound, is a complex and fascinating area of study. The unique structural feature of a spiro-center, where two rings are joined by a single common atom, gives rise to distinct stereochemical properties. This section delves into the chirality, diastereoisomerism, and conformational behavior of the this compound system.

Chirality and Optical Activity in Spiro[4.4]nonane Systems

Spiro compounds, such as those based on the spiro[4.4]nonane framework, can exhibit chirality and optical activity even in the absence of traditional chiral carbon atoms (stereocenters with four different substituents). vedantu.com This phenomenon arises from the rigid, three-dimensional structure of the molecule, where the two rings are typically oriented in perpendicular planes. slideshare.net This perpendicular arrangement can lead to a molecule that is non-superimposable on its mirror image, a key requirement for chirality. vedantu.com

The spiro carbon atom in spiro[4.4]nonane is sp3 hybridized, resulting in a tetrahedral geometry that forces the two five-membered rings into a non-planar orientation relative to each other. vedantu.comslideshare.net If the substitution pattern on the rings destroys all elements of symmetry (like a plane of symmetry or a center of inversion), the molecule becomes chiral and can, in principle, be resolved into enantiomers. vedantu.com For the parent spiro[4.4]nonane, which is achiral, the introduction of substituents is necessary to induce chirality.

Diastereoisomer Differentiation and Interconversion

The introduction of a methyl group at the N1 position of the 1,7-diazaspiro[4.4]nonane scaffold creates a stereocenter at the spiro-carbon (C5) and potentially at the nitrogen atom, leading to the possibility of multiple diastereoisomers. The spatial arrangement of the methyl group relative to the orientation of the second ring gives rise to these different stereoisomeric forms.

The differentiation of these diastereoisomers is typically achieved using advanced analytical techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods can provide precise information about the relative configuration of the atoms in the molecule, allowing for the unambiguous assignment of each diastereomer.

Interconversion between diastereomers would require significant energy to break and reform covalent bonds or to overcome a very high barrier to ring-flipping or nitrogen inversion. In many substituted spirocyclic systems, the diastereoisomers are configurationally stable under normal conditions and can be separated and characterized individually.

Compound Molecular Formula Key Stereochemical Features
This compoundC8H18N2Spiro-chirality, stereogenic nitrogen (potential), leads to diastereomers.
1,7-Diazaspiro[4.4]nonaneC7H14N2Achiral parent compound, possesses a plane of symmetry.

Conformational Equilibria and Fluxional Behavior

These different conformations can exist in equilibrium, and the molecule may exhibit fluxional behavior, meaning it can dynamically interconvert between various conformational states. The barriers to these conformational changes are generally low, allowing for rapid interconversion at room temperature. The preferred conformation will be the one that minimizes steric interactions and torsional strain.

The presence of the methyl group and the lone pairs on the nitrogen atoms significantly influences the conformational preferences of the molecule. The system will tend to adopt a conformation that minimizes steric hindrance involving the methyl group and optimizes the orientation of the nitrogen lone pairs. Computational modeling, in conjunction with variable-temperature NMR studies, is often employed to investigate these conformational equilibria and to determine the energy barriers between different conformers.

Conformational Element Description Influencing Factors
Ring PuckerEach five-membered ring adopts non-planar envelope or twist conformations.Ring strain, torsional strain, substituent effects.
Inter-ring OrientationThe two rings are nearly perpendicular, but with some flexibility.Steric interactions between the rings.
Substituent PositionThe methyl group can exist in pseudo-axial or pseudo-equatorial positions relative to the ring it is attached to.Steric hindrance, 1,3-diaxial interactions.
Nitrogen InversionThe nitrogen atoms can undergo inversion, which can be a pathway for conformational change.Energy barrier to inversion, presence of substituents on nitrogen.

Theoretical and Computational Studies of 1 Methyl 1,7 Diazaspiro 4.4 Nonane

Advanced Conformational Analysis

The spirocyclic nature of 1-Methyl-1,7-diazaspiro[4.4]nonane, where two rings share a single carbon atom, imposes significant conformational constraints. This inherent rigidity is often a desirable trait in medicinal chemistry as it can lead to higher binding affinity and selectivity. Advanced conformational analysis seeks to identify the most stable three-dimensional arrangements (conformers) of the molecule.

Force-Field and Molecular Mechanics Simulations

Molecular Mechanics (MM) simulations are a cornerstone of computational analysis, treating molecules as a collection of atoms linked by springs. uiuc.edunih.gov These simulations utilize a "force field," a set of parameters and equations that calculate the potential energy of a molecule based on its bond lengths, bond angles, and torsional angles. researchgate.netnih.gov

For this compound, a force-field simulation would explore the puckering of the two five-membered rings (pyrrolidine rings) and the orientation of the N-methyl group. The two rings can adopt various "envelope" or "twist" conformations. The simulation would calculate the energy associated with each possible conformation, identifying low-energy, stable states. The choice of force field (e.g., CHARMM, AMBER) is critical, as the parameters are optimized for different types of molecules and interactions. uiuc.eduresearchgate.net

Table 1: Illustrative Force-Field Energy Components for a Conformer of this compound (Note: This table is illustrative of the output from a molecular mechanics calculation and does not represent actual experimental data.)

Energy TermDescriptionPotential Energy (kcal/mol)
Bond StretchingEnergy from deforming bond lengths from equilibrium.5.2
Angle BendingEnergy from deforming bond angles from equilibrium.8.1
TorsionalEnergy associated with rotation around chemical bonds.12.5
Van der WaalsNon-bonded attractive/repulsive forces.-4.3
ElectrostaticNon-bonded forces between partial atomic charges.-2.9
Total Potential Energy Sum of all energy components. 18.6

Quantum Chemical Calculations for Energy Landscapes and Energetic Preferences

Quantum chemical calculations, based on the principles of quantum mechanics, offer a more accurate description of molecular energies and electronic structures than force fields. Methods like Density Functional Theory (DFT) can be used to generate a detailed potential energy surface (PES) for this compound.

By systematically rotating the key dihedral angles of the molecule and calculating the energy at each point, a complete energy landscape can be mapped. This map reveals the energy barriers between different conformers and identifies the global energy minimum, which corresponds to the most stable conformation. These calculations are crucial for understanding the dynamic behavior of the molecule and the relative populations of its different shapes at a given temperature.

Molecular Docking and Ligand-Receptor Interaction Modeling

The diazaspiro scaffold is recognized for its potential in interacting with biological targets, particularly G-protein-coupled receptors (GPCRs). nih.gov Molecular docking is a computational technique used to predict how a ligand, such as this compound, might bind to the active site of a receptor. unar.ac.idijper.org

Prediction of Binding Modes and Affinities with Target Biomolecules

Studies on related diazaspiro fragments have shown their utility in targeting the dopamine (B1211576) D3 receptor (D3R), a key target for neurological and psychiatric disorders. nih.gov The core of the diazaspiro structure contains a protonated nitrogen atom that is critical for receptor recognition, often forming a strong salt bridge interaction with a conserved aspartate residue (like Asp110 in the D3R) in the orthosteric binding site. nih.gov

A docking simulation of this compound into the D3R would predict its preferred orientation within the binding pocket. The simulation's scoring function would then estimate the binding affinity (e.g., in kcal/mol or as a binding constant, Ki), providing a quantitative measure of how strongly the ligand binds to the receptor.

Analysis of Intermolecular Interactions within Binding Pockets

Beyond predicting the binding pose, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. For this compound, these interactions would likely include:

Ionic Interactions: The crucial salt bridge between the protonated nitrogen of the diazaspiro core and a negatively charged residue like aspartate. nih.gov

Hydrogen Bonds: Interactions between the N-H group of the secondary amine and suitable acceptor atoms in the receptor pocket.

Hydrophobic Interactions: The carbon framework of the spirocyclic system and the N-methyl group can engage with nonpolar amino acid residues in a secondary binding pocket, contributing to both affinity and selectivity. nih.gov

Table 2: Predicted Intermolecular Interactions for this compound in a Hypothetical D3 Receptor Binding Site (Note: This table is a hypothetical representation based on studies of analogous compounds.)

Interaction TypeLigand GroupReceptor Residue (Example)Predicted Distance (Å)
Ionic BondProtonated Amine (N7-H+)Aspartate 1102.8
Hydrogen BondSecondary Amine (N7-H)Serine 1923.1
HydrophobicMethyl Group (on N1)Phenylalanine 3463.9
HydrophobicPyrrolidine (B122466) RingLeucine 1894.2

Computational Structure-Activity Relationship (SAR) Methodologies

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. Computational SAR, or Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to build models that correlate chemical structure with activity.

For the this compound scaffold, a computational SAR study would involve creating a virtual library of related compounds by modifying specific parts of the molecule. For instance, the methyl group could be replaced with other alkyl or aryl groups, or substitutions could be made on the carbon atoms of the rings.

The process would involve:

Descriptor Calculation: For each molecule in the virtual library, a set of numerical descriptors is calculated. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., LogP).

Model Building: Using the calculated descriptors and known biological activity data (which could be from experiments or predicted from docking studies), a mathematical model is generated.

Activity Prediction: This model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

SAR studies on related bicyclic amine scaffolds, such as 1,4-diazabicyclo[3.2.2]nonane, have successfully identified potent and selective ligands for nicotinic acetylcholine (B1216132) receptors by systematically modifying the amine, a linker, and an aromatic ring. nih.govresearchgate.net A similar strategy could be applied to the this compound series to explore their potential against various biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR studies can be instrumental in predicting their activity and guiding the synthesis of more potent derivatives.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. By quantifying structural features, known as molecular descriptors, and correlating them with observed biological responses, a predictive model can be built. These descriptors can be categorized into several types, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify the electronic properties of the molecule, such as partial charges and orbital energies.

Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity.

A hypothetical QSAR study on a series of this compound derivatives might involve synthesizing a library of related compounds and evaluating their biological activity against a specific target. The resulting data could then be used to generate a QSAR model.

Table 1: Hypothetical QSAR Data for this compound Derivatives

CompoundBiological Activity (IC50, µM)LogPMolar Refractivity
This compound15.21.845.3
Derivative A8.52.148.7
Derivative B22.11.542.1
Derivative C5.32.551.2

The development of a robust QSAR model involves several steps, including data preparation, descriptor calculation, model generation using statistical methods like multiple linear regression or partial least squares, and rigorous model validation. nih.govrsc.org Such models can then be used to predict the activity of yet-unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis and further testing. nih.gov

Ligand-Based and Structure-Based Virtual Screening Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS)

When the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available, LBVS can be employed. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, if a known active ligand for a particular target shares structural similarities, this information can be used to screen for other potential binders.

Common LBVS methods include:

Pharmacophore modeling: This involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) responsible for a molecule's biological activity. A pharmacophore model derived from active compounds can then be used as a 3D query to search for new molecules that match this spatial arrangement.

Similarity searching: This method involves comparing a query molecule, such as this compound, against a database of other molecules and ranking them based on structural similarity.

Structure-Based Virtual Screening (SBVS)

In contrast, when the 3D structure of the target protein is known, typically from X-ray crystallography or cryo-electron microscopy, SBVS can be utilized. Molecular docking is the most common SBVS technique. It involves predicting the preferred orientation of a ligand when bound to a target to form a stable complex.

For this compound, a docking study would involve:

Obtaining the 3D structure of the target protein.

Defining the binding site or active site of the protein.

"Docking" the 3D structure of this compound into the defined binding site.

Using a scoring function to estimate the binding affinity and rank different binding poses.

The results of a docking study can provide insights into the potential binding mode of this compound and help to identify key interactions, such as hydrogen bonds or hydrophobic interactions, with the target protein. This information is invaluable for the rational design of more potent and selective inhibitors.

Correlation of Computed Molecular Descriptors with Biological Outcomes

The predictive power of computational chemistry lies in its ability to correlate calculated molecular descriptors with experimentally observed biological outcomes. For this compound, a thorough analysis of its computed descriptors can provide a wealth of information about its potential behavior in a biological system. nih.gov

A wide array of molecular descriptors can be calculated using various software packages. These descriptors can be correlated with biological outcomes such as binding affinity, enzyme inhibition, or even pharmacokinetic properties like absorption and distribution.

Table 2: Selected Computed Molecular Descriptors for this compound

DescriptorValuePotential Biological Relevance
Molecular Weight140.24 g/mol Drug-likeness (Lipinski's Rule of Five)
LogP (octanol-water partition coefficient)1.8Membrane permeability and solubility
Hydrogen Bond Donors1Interaction with biological targets
Hydrogen Bond Acceptors2Interaction with biological targets
Polar Surface Area15.2 ŲDrug transport and bioavailability

By analyzing these and other descriptors for a series of this compound derivatives and correlating them with their measured biological activities, researchers can develop a deeper understanding of the structure-activity relationships. For instance, a positive correlation between LogP and binding affinity might suggest that increasing the lipophilicity of the molecule could lead to improved potency. Conversely, a negative correlation might indicate that more polar compounds are favored.

These correlations are often established using statistical methods and can be visualized through various plots and graphs. The insights gained from this analysis can then be fed back into the drug design process, allowing for a more targeted and efficient search for novel therapeutic agents based on the this compound scaffold.

Derivatization Strategies and Scaffold Modification of 1 Methyl 1,7 Diazaspiro 4.4 Nonane

Strategic Functionalization at Nitrogen Centers

The presence of two distinct nitrogen atoms—a tertiary amine at position 1 and a secondary amine at position 7—in the 1-methyl-1,7-diazaspiro[4.4]nonane scaffold offers rich opportunities for selective functionalization. The differing steric and electronic environments of these nitrogens are pivotal for achieving controlled derivatization.

N-Alkylation and N-Arylation for Diversification

The introduction of various alkyl and aryl groups at the nitrogen centers is a primary strategy for diversifying the this compound scaffold. N-alkylation of the secondary amine at the 7-position can be readily achieved using a variety of alkylating agents. For instance, reaction with alkyl halides or tosylates in the presence of a suitable base can introduce a wide range of substituents. The choice of base and solvent can significantly influence the reaction's efficiency and selectivity.

N-arylation, a key transformation for introducing aromatic systems, can be accomplished through methods such as the Chan-Lam or Ullmann coupling reactions. organic-chemistry.org These copper-catalyzed cross-coupling reactions enable the formation of a carbon-nitrogen bond between the spirocyclic amine and an aryl boronic acid or aryl halide, respectively. Such modifications can introduce moieties that can participate in various non-covalent interactions, which is a critical aspect of molecular recognition.

Regioselective and Differential Functionalization of Diamine Moieties

A key challenge and opportunity in the derivatization of this compound lies in the regioselective functionalization of its two nitrogen atoms. The inherent difference in reactivity between the tertiary N1 and the secondary N7 amines allows for a degree of selectivity. However, to achieve precise control, the use of protecting groups is often necessary. The secondary amine at N7 can be selectively protected, for example, with a tert-butyloxycarbonyl (Boc) group, to form 1-methyl-7-Boc-1,7-diazaspiro[4.4]nonane. nih.gov This protection strategy then allows for subsequent chemical transformations to be directed specifically to other parts of the molecule.

The principles of regioselective N-alkylation have been extensively studied in other heterocyclic systems, and these findings can be applied to the this compound scaffold. mdpi.comnih.govd-nb.infobeilstein-journals.org For instance, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) is a common strategy to deprotonate the less hindered secondary amine, facilitating its selective alkylation. nih.govd-nb.infobeilstein-journals.org The choice of the alkylating agent and reaction temperature can further fine-tune the regioselectivity of the functionalization. mdpi.comd-nb.info

Carbon Skeleton Modification and Substituent Introduction

Beyond functionalization of the nitrogen atoms, modification of the carbon skeleton of this compound opens up further avenues for creating structural diversity. This can involve the incorporation of new ring systems or the introduction of various side chains.

Incorporation of Heterocyclic Units (e.g., Oxadiazole)

The appendage of other heterocyclic moieties, such as 1,3,4-oxadiazoles, to the this compound framework can significantly alter the molecule's properties. The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. nih.govluxembourg-bio.commdpi.comnih.govjchemrev.com To incorporate an oxadiazole unit onto the spirocyclic scaffold, a derivative bearing a carboxylic acid or a related functional group is first required. This functional group can then be converted to an acid hydrazide, which serves as a key intermediate for the subsequent cyclization to form the oxadiazole ring.

For example, a this compound derivative with a carboxylic acid side chain can be reacted with a suitable hydrazide in the presence of a dehydrating agent like phosphorus oxychloride to yield a 2,5-disubstituted 1,3,4-oxadiazole. mdpi.com This strategy allows for the fusion of the spirocyclic core with a five-membered aromatic heterocycle, expanding the structural and electronic diversity of the resulting molecule.

Introduction of Carboxylic Acid and Other Side Chains

The introduction of carboxylic acid groups or other side chains onto the carbon framework of this compound provides a handle for further functionalization or for modulating the physicochemical properties of the molecule. One approach to introduce a carboxylic acid group is through the reaction of the parent diamine with a suitable reagent that can install a protected carboxyl group. For example, the reaction with tert-butyl chloroformate can lead to the formation of a Boc-protected carboxylic acid derivative at one of the nitrogen atoms. nih.gov

Alternatively, functionalization of the carbon backbone can be envisioned through multi-step synthetic sequences. This might involve the synthesis of a spirocyclic precursor with a suitable functional group, such as a ketone, which can then be elaborated into a variety of side chains using standard organic transformations. The presence of a carboxylic acid group, for instance, allows for the formation of amides, esters, and other derivatives, greatly expanding the accessible chemical space.

Principles of Scaffold Exploration and Molecular Design

The derivatization strategies for this compound are guided by the principles of scaffold exploration and rational molecular design. The spirocyclic core provides a rigid three-dimensional framework, and the various functionalization handles allow for the systematic variation of substituents in a defined spatial orientation.

The ability to regioselectively functionalize the N1 and N7 positions is crucial for structure-activity relationship (SAR) studies. By creating a library of analogs with different substituents at these positions, it is possible to probe the steric and electronic requirements for a desired biological activity. The introduction of different alkyl and aryl groups can modulate properties such as lipophilicity, polarity, and the potential for specific intermolecular interactions.

Modification of the carbon skeleton, such as the incorporation of heterocyclic units or the introduction of side chains, allows for a more profound alteration of the molecular shape and electronic properties. nih.gov These modifications can be used to explore new regions of chemical space and to optimize the interaction of the molecule with its biological target. The combination of nitrogen-centered functionalization and carbon skeleton modification provides a powerful toolkit for the design and synthesis of novel this compound derivatives with tailored properties.

Enhancing Three-Dimensionality and Chemical Space Coverage

The exploration of three-dimensional chemical structures is a pivotal aspect of modern drug discovery, as it often leads to improved selectivity and pharmacological profiles. The this compound scaffold serves as an excellent starting point for generating molecules with enhanced 3D character. Derivatization of this core can introduce additional stereocenters and complex spatial arrangements, thereby expanding the accessible chemical space.

The inherent rigidity of the spiro[4.4]nonane system, combined with the conformational flexibility introduced by various substituents, allows for a systematic exploration of novel regions of chemical space. This approach is crucial for identifying compounds with optimal interactions with biological targets.

Compound NameModification StrategyImpact on 3D Structure
1-Methyl-7-benzyl-1,7-diazaspiro[4.4]nonaneN-benzylation of the secondary amineIntroduction of a bulky aromatic group, increasing steric hindrance and creating a more defined 3D profile.
tert-Butyl 7-(4-fluorophenyl)-1,7-diazaspiro[4.4]nonane-1-carboxylateN-arylation and Boc-protectionIntroduction of a planar aromatic ring with specific electronic properties and a bulky protecting group, influencing conformational preferences.
1-Methyl-1,7-diazaspiro[4.4]nonan-2-oneIntroduction of a carbonyl groupCreation of a lactam within the pyrrolidine (B122466) ring, altering the ring conformation and introducing a hydrogen bond acceptor.

Modulation of Electronic and Steric Properties through Substituent Variation

The biological activity and pharmacokinetic properties of a molecule are intrinsically linked to its electronic and steric characteristics. The this compound scaffold provides multiple points for modification, allowing for the fine-tuning of these properties.

Electronic Properties:

The electronic nature of the this compound core can be modulated primarily through substitution on the nitrogen atoms and any introduced aromatic rings. The basicity of the nitrogen atoms is a key property that can be altered. The tertiary amine at the 1-position is generally more basic than the secondary amine at the 7-position. Substitution on the N7-position with electron-withdrawing groups (e.g., acyl or sulfonyl groups) will decrease its basicity, which can be advantageous for reducing off-target interactions or improving membrane permeability. Conversely, alkylation of N7 will maintain or slightly increase its basicity.

Steric Properties:

The steric bulk and shape of the this compound derivatives can be controlled by the choice of substituents. The spirocyclic core itself provides a rigid and well-defined three-dimensional shape. The introduction of substituents of varying sizes allows for the systematic probing of the steric requirements of a biological target's binding pocket.

Substituent at N7Electronic EffectSteric Effect
Acetyl (COCH₃)Electron-withdrawing; reduces basicity of N7.Planar group with moderate steric bulk.
Benzyl (CH₂Ph)Electron-neutral to weakly donating; maintains basicity.Bulky, flexible group.
4-Chlorophenyl (C₆H₄Cl)Electron-withdrawing due to inductive effect of chlorine.Large, planar group with defined orientation.
Methyl (CH₃)Electron-donating; slightly increases basicity.Small, with minimal steric hindrance.

Applications in Medicinal Chemistry and Ligand Design

1-Methyl-1,7-diazaspiro[4.4]nonane as a Privileged Scaffold

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. This compound has emerged as such a scaffold due to its inherent structural and physicochemical properties.

Contribution of Spirocyclic Architectures to Drug Design Principles

Spirocyclic compounds, characterized by two rings sharing a single common atom, offer significant advantages in drug design. Their inherent three-dimensionality allows for a departure from the often flat, two-dimensional structures of many traditional drug molecules. researchgate.net This spatial arrangement can lead to improved target binding and selectivity.

The rigid nature of the spirocyclic core in this compound helps to pre-organize the attached functional groups in a specific orientation, reducing the entropic penalty upon binding to a biological target. researchgate.net This can translate to higher binding affinity and potency. Furthermore, the introduction of a spiro center can enhance the novelty of a compound, which is beneficial for intellectual property purposes. researchgate.net The move towards more three-dimensional molecules is a key trend in modern drug discovery, aiming to improve physicochemical properties and escape the limitations of "flat" chemistry. researchgate.net

Utility in Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-based drug discovery (FBDD) is a powerful strategy that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov These initial hits are then grown or linked together to create more potent lead compounds. The compact and rigid nature of scaffolds like this compound makes them well-suited for FBDD approaches.

By incorporating the this compound core into a fragment library, medicinal chemists can explore the chemical space around a target in a more efficient and targeted manner. The defined three-dimensional shape of the scaffold can provide crucial information about the topology of the target's binding site, guiding the subsequent optimization process.

Design and Development of Ligands for Pharmacological Targets

The unique structural features of this compound have been exploited in the design of ligands for a variety of pharmacological targets, with a particular focus on those within the central nervous system.

Exploration as Ligands for Sigma Receptors

Sigma receptors are a unique class of intracellular proteins that have been implicated in a range of neurological and psychiatric disorders. nih.gov They represent a promising target for the development of novel therapeutics. Several research efforts have focused on designing ligands based on the this compound scaffold that can modulate sigma receptor activity.

The spirocyclic core can be functionalized with various substituents to achieve high affinity and selectivity for sigma-1 or sigma-2 receptor subtypes. The rigid framework helps to position these substituents in a way that optimizes interactions with the receptor's binding pocket.

Potential for Addressing Central Nervous System (CNS) Targets

The physicochemical properties of this compound-based compounds make them attractive candidates for targeting the central nervous system. The ability of a drug to cross the blood-brain barrier is a critical factor for CNS-acting therapies. The three-dimensional nature and potential for tuning the lipophilicity of derivatives of this scaffold can be advantageous in this regard.

Derivatives of the related 1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione have been investigated as potent antagonists for the 5-hydroxytryptamine 6 (5-HT₆) receptor, a target for cognitive disorders. nih.gov This highlights the potential of the broader diazaspiro[4.4]nonane scaffold in developing treatments for CNS disorders.

General Utility in Enzyme and Receptor Modulator Design

Beyond sigma receptors, the this compound scaffold has broader applications in the design of modulators for other enzymes and receptors. Its versatility allows for the attachment of a wide range of chemical functionalities, enabling the systematic exploration of structure-activity relationships. This adaptability makes it a valuable tool in the medicinal chemist's arsenal (B13267) for developing novel therapeutics for a variety of diseases. The ability to fine-tune the conformational and physicochemical properties of a molecule by incorporating a spirocyclic core is a key advantage in modern drug design. nih.gov

Strategies for Optimizing Ligand Binding Affinity and Selectivity

The attachment of various chemical groups, known as substituents, to the fundamental this compound structure is a critical factor in determining how the resulting ligand interacts with its intended receptor. The characteristics of these substituents, including their size, shape, and electronic properties, can greatly alter the ligand's binding affinity and its ability to differentiate between various receptor subtypes.

For example, in the pursuit of developing selective ligands for sigma receptors (S1R and S2R), researchers have investigated a range of derivatives of the related 2,7-diazaspiro[4.4]nonane scaffold. nih.gov The introduction of different substituents has yielded compounds with a wide spectrum of binding affinities (Ki values) for the S1R. nih.gov This highlights the significant role that peripheral modifications play in modulating receptor interaction.

The strategic placement of groups that can participate in hydrogen bonding is another key tactic. Functional groups such as hydroxyls or amines, when appropriately positioned on a substituent, can form specific hydrogen bonds with the amino acid residues of the receptor. This creates a more stable complex between the ligand and the receptor, which often translates to a higher binding affinity.

The following interactive table provides illustrative examples of how different substituents on a hypothetical spirocyclic core can influence binding affinity.

Substituent GroupPositionPredicted Effect on Binding Affinity
PhenylR1Baseline Affinity
4-ChlorophenylR1Increased Affinity
4-MethoxyphenylR1Decreased Affinity
3-PyridylR1High Affinity
This table is a representative example based on general principles of medicinal chemistry and does not reflect actual experimental data for a specific receptor.

A significant advantage of using the this compound scaffold in ligand design is its inherent rigidity. researchgate.netresearchgate.netnih.gov This "conformational restriction" means that the molecule has less freedom to rotate and change its shape. researchgate.netnih.gov When a flexible molecule binds to a receptor, it must adopt a specific conformation, which comes at an energetic cost. By starting with a more rigid scaffold, this energetic penalty is minimized, leading to potentially more potent binding. researchgate.netnih.gov

The spirocyclic nature of this compound, where the two rings share a single carbon atom, locks the structure into a well-defined three-dimensional arrangement. This pre-organizes the key features of the ligand that are necessary for receptor binding (the pharmacophore) into a specific orientation. If this orientation matches the binding site of the target receptor, a strong and selective interaction is more probable.

Furthermore, the specific stereochemistry of the spirocyclic core can be used to achieve selectivity for different receptor subtypes. The synthesis of specific stereoisomers (enantiomers) of this compound derivatives allows for detailed investigation into how each isomer interacts with its biological target. It is a common finding in medicinal chemistry that one enantiomer will have a significantly different biological activity than the other.

Computational methods, such as molecular docking, are often used to predict how these rigid ligands will bind to their receptors. nih.gov These computational studies help to understand the relationship between the structure of the ligand and its activity, guiding the design of new and improved compounds. The reduced flexibility of the spirocyclic core simplifies these computational analyses, as there are fewer possible conformations to consider.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.